

# 2,5-Diaminobenzamide CAS number and molecular weight

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## Compound of Interest

Compound Name: 2,5-Diaminobenzamide

Cat. No.: B14656821

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## In-depth Technical Guide: 2,5-Diaminobenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

### Executive Summary

This technical guide serves as a comprehensive resource on **2,5-Diaminobenzamide**, consolidating its fundamental chemical properties. The primary objective of this document is to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound. However, extensive searches of chemical databases and scientific literature have revealed a significant challenge: a confirmed CAS number and experimentally validated molecular weight for **2,5-Diaminobenzamide** are not readily available. The information presented herein is based on theoretical calculations and data for structurally related compounds. This guide will address the available information and highlight the current data gap for this specific molecule.

### Core Chemical Information

The foundational data for any chemical compound are its CAS (Chemical Abstracts Service) number and molecular weight. Despite numerous attempts to retrieve this information from authoritative sources such as PubChem, ChemicalBook, and other chemical supplier

databases, no specific and confirmed entries for **2,5-Diaminobenzamide** were found. The search results consistently yielded data for similar but distinct molecules, including:

- 2,5-Diaminobenzoic acid
- 2,5-Diaminobenzenesulfonic acid
- 2,3-Diaminobenzamide

This lack of a dedicated CAS number suggests that **2,5-Diaminobenzamide** may be a novel or less-characterized compound. For the purpose of this guide, we will proceed with a theoretical molecular formula and weight.

**Table 1: Calculated Physicochemical Properties of 2,5-Diaminobenzamide**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O	Calculated
Molecular Weight	151.17 g/mol	Calculated
IUPAC Name	2,5-Diaminobenzamide	N/A
CAS Number	Not Found	N/A

## Experimental Data and Protocols

A consequence of the absence of a confirmed CAS number and significant literature presence is the lack of detailed experimental protocols and data for **2,5-Diaminobenzamide**. Key experimental parameters that are crucial for laboratory work, such as melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry), are not documented.

Researchers interested in working with this compound would need to undertake foundational research to characterize it fully. This would involve:

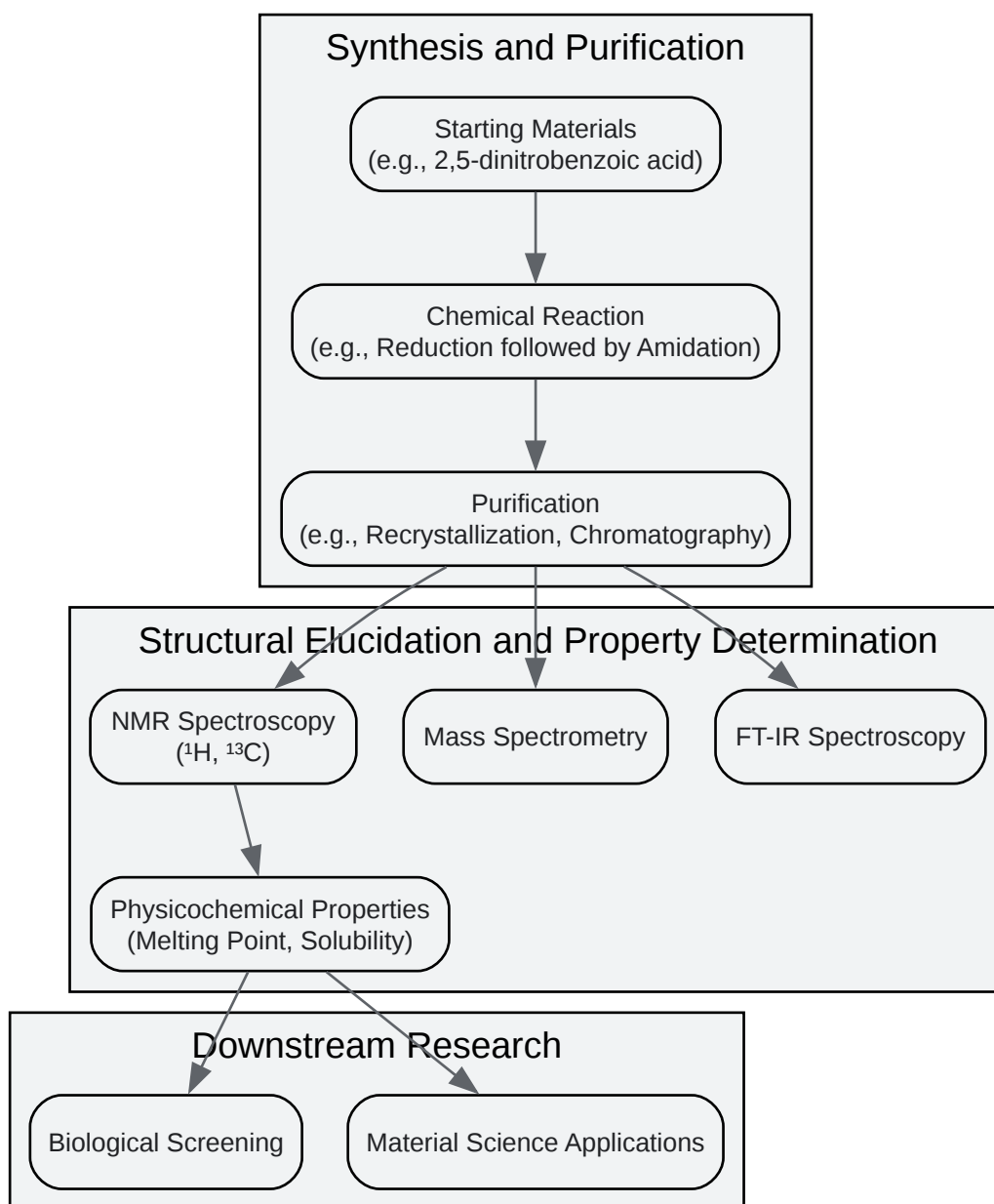
- **Chemical Synthesis:** Developing a reliable synthetic route to produce **2,5-Diaminobenzamide**. A potential, though unverified, pathway could involve the amidation of

2,5-diaminobenzoic acid or the reduction of 2,5-dinitrobenzamide.

- Purification: Establishing a robust purification protocol, likely involving techniques such as recrystallization or column chromatography.
- Structural Elucidation and Characterization: Confirming the structure and purity of the synthesized compound using a suite of analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and mass spectrometry.
- Physicochemical Property Determination: Measuring fundamental properties like melting point, solubility, and pKa.

## Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **2,5-Diaminobenzamide**, a necessary prerequisite for any further research.



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Figure 1. Proposed workflow for the synthesis and characterization of **2,5-Diaminobenzamide**.

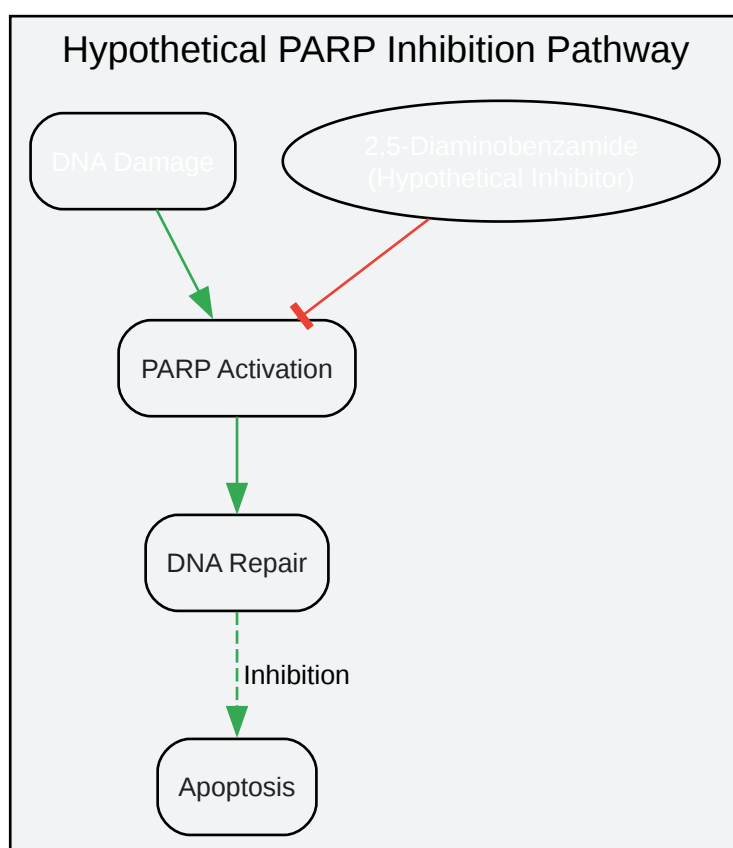
## Potential Signaling Pathways and Applications

Given the lack of specific data for **2,5-Diaminobenzamide**, we can only hypothesize about its potential biological activities and applications based on the functionalities present in its structure (two amino groups and a benzamide moiety). Benzamide derivatives are known to interact with a variety of biological targets. For instance, some benzamides are known inhibitors

of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and genomic stability. The diamino substitution pattern might confer unique properties, potentially leading to applications in areas such as:

- **Enzyme Inhibition:** The amino groups could serve as key interaction points within enzyme active sites.
- **Monomer for Polymer Synthesis:** The diamino functionality makes it a potential monomer for the synthesis of polyamides or other polymers with specific properties.
- **Chemical Probe Development:** It could serve as a scaffold for the development of more complex molecules with therapeutic or diagnostic applications.

A hypothetical signaling pathway where a benzamide derivative might be involved is depicted below. This is a generalized representation and has not been experimentally validated for **2,5-Diaminobenzamide**.



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Figure 2. Hypothetical signaling pathway involving PARP inhibition by a benzamide derivative.

## Conclusion and Future Directions

This technical guide has highlighted a significant information gap regarding the fundamental properties of **2,5-Diaminobenzamide**. While its chemical structure can be readily drawn, the absence of a confirmed CAS number and associated experimental data in major chemical databases suggests it is a compound that has not been extensively studied or characterized.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The immediate future direction for any work involving **2,5-Diaminobenzamide** must be its de novo synthesis and thorough characterization. Once its fundamental properties are established, exploration of its biological activities and potential applications can proceed on a solid empirical foundation. The workflows and hypothetical pathways presented in this guide offer a roadmap for these initial investigations.

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